molecular formula C12H21N B6144124 N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine CAS No. 1212406-73-9

N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine

Cat. No.: B6144124
CAS No.: 1212406-73-9
M. Wt: 179.30 g/mol
InChI Key: XFYFUEVXXCHEAM-UHFFFAOYSA-N
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Description

N-(2-{bicyclo[221]heptan-2-yl}ethyl)cyclopropanamine is a synthetic organic compound characterized by a unique bicyclic structureIts molecular formula is C₁₂H₂₁N, and it has a molecular weight of 179.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.

    Alkylation: The bicyclic compound is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the alkylation and cyclopropanation steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Azides or halogenated derivatives.

Scientific Research Applications

N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for a unique binding affinity, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide: Similar bicyclic structure but with a chloropropanamide group.

    Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: Used as a CXCR2 antagonist.

Uniqueness

N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is unique due to its specific combination of a bicyclic structure with a cyclopropanamine group, which provides distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYFUEVXXCHEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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